Setosusin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

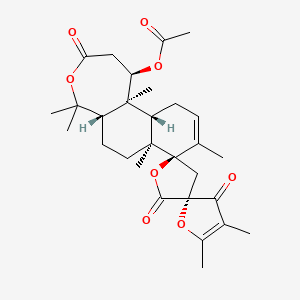

Setosusin is a fungal meroditerpenoid compound originally isolated from the fungus Corynascus setosus. It features a unique spiro-fused 3(2H)-furanone moiety, which is a characteristic structural component that contributes to its biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The biosynthesis of Setosusin involves the polyketide 5-methyl triacetic acid lactone and geranylgeranyl pyrophosphate as precursors. The critical enzyme in this process is the cytochrome P450 enzyme SetF, which facilitates the epoxidation of the polyketide portion of the substrate and promotes protonation-initiated structural rearrangement to yield this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve fermentation processes using the fungus Corynascus setosus or related species. Optimization of fermentation conditions, including nutrient media, temperature, and pH, would be essential for maximizing yield.

Analyse Chemischer Reaktionen

Types of Reactions

Setosusin undergoes various chemical reactions, including:

Oxidation: The cytochrome P450 enzyme SetF catalyzes the epoxidation of the polyketide portion of the substrate.

Structural Rearrangement: Protonation-initiated structural rearrangement facilitated by SetF.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzyme SetF, oxygen, and appropriate cofactors.

Structural Rearrangement: Proton donors and specific enzyme conditions.

Major Products

The major product formed from these reactions is this compound itself, featuring the spiro-fused 3(2H)-furanone moiety .

Wissenschaftliche Forschungsanwendungen

Setosusin has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Setosusin involves the cytochrome P450 enzyme SetF, which catalyzes the epoxidation of the polyketide portion of the substrate and facilitates protonation-initiated structural rearrangement. This results in the formation of the spiro-fused 3(2H)-furanone moiety, which is critical for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Griseofulvin: An antifungal medication featuring a 3(2H)-furanone unit.

Uniqueness

Setosusin is unique due to its specific spiro-fused 3(2H)-furanone moiety and the distinct enzymatic mechanisms involved in its biosynthesis. The cytochrome P450 enzyme SetF plays a crucial role in its formation, distinguishing it from other similar compounds .

Eigenschaften

InChI |

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYCZGIAVNNJNU-AKNVYCFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017628 |

Source

|

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182926-45-0 |

Source

|

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the chemical structure of setosusin compared to other meroterpenoids?

A1: this compound stands out due to its unique spiro-fused 3(2H)-furanone moiety. This structural feature is not commonly observed in other meroterpenoids, making it a point of interest for researchers investigating its biosynthesis and potential biological activities.

Q2: How does the biosynthesis of this compound differ from that of the related compound, brevione E?

A2: While both this compound and brevione E share a common biosynthetic precursor, the pathways diverge due to the action of specific enzymes. In this compound biosynthesis, the cytochrome P450 enzyme SetF catalyzes the formation of the characteristic spirofuranone ring. Conversely, in brevione E biosynthesis, the α-ketoglutarate-dependent dioxygenase BrvJ catalyzes a skeletal rearrangement leading to a cycloheptenone ring instead of a spirofuranone. Interestingly, BrvJ and the this compound-related enzyme SetK share high homology but catalyze different reactions on the same substrate. This highlights how subtle enzymatic differences can lead to significant structural diversity in natural products.

Q3: What are the implications of understanding the biosynthetic pathway of this compound?

A4: Unraveling the biosynthetic pathway of this compound offers several advantages. First, it provides valuable insights into the enzymatic machinery responsible for constructing its unique spirofuranone scaffold. This knowledge could be leveraged for the engineered biosynthesis of this compound analogs with potentially improved or altered bioactivities. Moreover, understanding the distinct roles of enzymes like SetF, BrvJ, and SetK in closely related pathways enhances our understanding of fungal secondary metabolism and natural product diversification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)

![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)